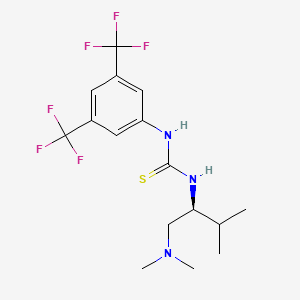![molecular formula C11H18ClNS B3077583 N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride CAS No. 1048664-90-9](/img/structure/B3077583.png)
N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride
説明
“N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 1048664-90-9 . It has a molecular weight of 231.79 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H17NS.ClH/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10;/h6-7,10,12H,2-5,8H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.科学的研究の応用
Photochromic Reactions
N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride and its derivatives are involved in photochromic reactions. These reactions, where materials change color upon exposure to light, are significant in the development of smart materials and optical data storage technologies. For instance, Irie et al. (2000) studied derivatives of this compound, observing reversible photochromic reactions in single-crystalline phases, important for potential applications in photoresponsive materials (Irie et al., 2000).
PET Imaging in Neurodegenerative Disorders
A significant application is in positron emission tomography (PET) imaging, particularly in studying neurodegenerative disorders like Alzheimer's disease. Christiaans et al. (2014) explored the development of a PET ligand for the NR2B binding site of the NMDA receptor, a crucial component in understanding brain functions and neurodegenerative diseases (Christiaans et al., 2014).
DNA Methylation and Epigenetics
In the field of epigenetics, this compound and its derivatives have been studied for their role in DNA methylation processes. Tahiliani et al. (2009) explored the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, which has significant implications in gene regulation and epigenetic memory (Tahiliani et al., 2009).
Development of Organic Light-Emitting Diodes (OLEDs)
This compound has also been used in the development of organic light-emitting diodes (OLEDs). Roberto et al. (2022) investigated cyclometalated platinum(II) complexes for use in solution-processable OLEDs, demonstrating the compound's utility in advanced electronic and photonic devices (Roberto et al., 2022).
Safety and Hazards
特性
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10;/h6-7,10,12H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMVMIRZXMKHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2CCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




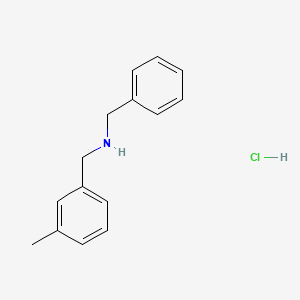
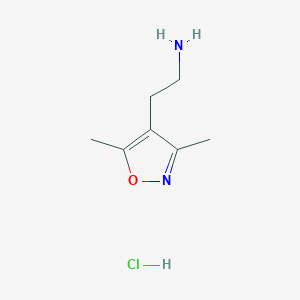

![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)

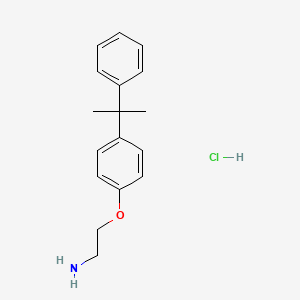
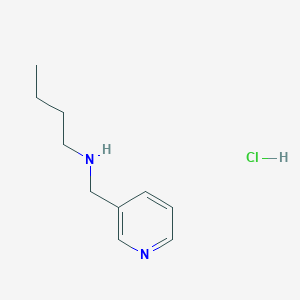
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
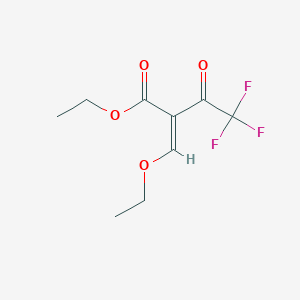
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
